An In-depth Technical Guide to 4,8-Dibromo-2-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 4,8-Dibromo-2-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous synthetic drugs, natural alkaloids, and functional materials.[1] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring is a key approach in drug discovery to modulate a compound's physicochemical and pharmacological properties.
This guide focuses on 4,8-Dibromo-2-(trifluoromethyl)quinoline , a highly functionalized building block poised for significant applications. The introduction of a trifluoromethyl (CF3) group at the 2-position is particularly noteworthy. The CF3 group is a bioisostere of a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
Furthermore, the presence of two bromine atoms at the 4- and 8-positions provides chemically distinct handles for subsequent derivatization. These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this versatile chemical intermediate.
Core Physicochemical and Structural Properties
4,8-Dibromo-2-(trifluoromethyl)quinoline is a solid at room temperature. Its key identifiers and properties are summarized below. While an experimental melting point is not widely reported, it can be expected to be a crystalline solid with a relatively high melting point, similar to other dibromoquinoline derivatives.
| Property | Value | Source |
| IUPAC Name | 4,8-dibromo-2-(trifluoromethyl)quinoline | [4] |
| CAS Number | 587885-93-6 | [4] |
| Molecular Formula | C₁₀H₄Br₂F₃N | [5] |
| Molecular Weight | 354.95 g/mol | [5] |
| Canonical SMILES | FC(F)(F)C1=CC(Br)=C2C=CC=C(Br)C2=N1 | [4] |
| InChI Key | QACMTFHCILQPLS-UHFFFAOYSA-N | [4] |
Synthesis and Purification: A Representative Protocol
Caption: Proposed synthetic workflow for 4,8-Dibromo-2-(trifluoromethyl)quinoline.
Step-by-Step Experimental Protocol:
Objective: To synthesize 4,8-Dibromo-2-(trifluoromethyl)quinoline via direct bromination.
Materials:
-
2-(Trifluoromethyl)quinoline
-
Hydrobromic acid (HBr, 48% aq.)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane, Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(trifluoromethyl)quinoline (1.0 eq) in hydrobromic acid. Heat the solution to 80°C with stirring.
-
Bromination: Add bromine (2.5 eq) dropwise to the heated solution via the dropping funnel. A color change is expected.
-
Reaction: After the addition is complete, increase the temperature to 120°C and stir the reaction mixture for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, carefully pour it onto crushed ice. The crude product may precipitate.
-
Quenching: Add saturated sodium bisulfite solution to quench any excess bromine until the orange color disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a solvent system such as a hexane/dichloromethane gradient, to afford the pure 4,8-Dibromo-2-(trifluoromethyl)quinoline.[6]
Spectroscopic Characterization (Predicted)
Experimental spectra for this specific molecule are not publicly available. However, based on data from analogous quinoline structures, a detailed prediction of its NMR and Mass spectra can be made.[7][8]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.5 ppm).
-
H-3: A singlet or a narrow doublet (due to coupling with the CF₃ group) around 7.5-7.7 ppm.
-
H-5, H-6, H-7: The protons on the benzo-ring will form a complex multiplet pattern. Due to the bromine at C8, H-7 will likely be a doublet, H-5 a doublet, and H-6 a triplet (or doublet of doublets). These are expected between 7.6 and 8.2 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbon attached to the CF₃ group (C-2) will appear as a quartet due to C-F coupling, significantly downfield.
-
The CF₃ carbon itself will also be a quartet.
-
The two carbons bearing bromine atoms (C-4 and C-8) will be shifted downfield compared to unsubstituted quinoline.
-
The remaining aromatic carbons will appear in the typical range of 120-150 ppm.
-
-
¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet is expected for the CF₃ group, likely in the range of -60 to -65 ppm.[9]
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (peaks at [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio). The calculated exact mass for C₁₀H₄Br₂F₃N is 354.8768 m/z.
Chemical Reactivity and Derivatization
The true utility of 4,8-Dibromo-2-(trifluoromethyl)quinoline lies in its potential for selective derivatization at the C-4 and C-8 positions through palladium-catalyzed cross-coupling reactions. The electronic environment of the two bromine atoms is different, potentially allowing for regioselective reactions under carefully controlled conditions. This molecule is an ideal substrate for building molecular complexity.
Caption: Common cross-coupling reactions for derivatizing the title compound.
Suzuki-Miyaura Coupling Protocol
This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[10]
Objective: To synthesize a C-4 or C-8 aryl-substituted quinoline derivative.
Materials:
-
4,8-Dibromo-2-(trifluoromethyl)quinoline (1.0 eq)
-
Arylboronic acid or ester (1.1 to 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
Procedure:
-
Setup: To an oven-dried flask, add the dibromoquinoline, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst: Add the degassed solvent(s) followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the product by column chromatography.[11]
Buchwald-Hartwig Amination Protocol
This reaction enables the formation of C-N bonds, crucial for synthesizing many biologically active compounds.[12][13]
Objective: To synthesize a C-4 or C-8 amino-substituted quinoline derivative.
Materials:
-
4,8-Dibromo-2-(trifluoromethyl)quinoline (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-8 mol%)
-
Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium pre-catalyst, ligand, and base.
-
Reagents: Add the dibromoquinoline and the anhydrous solvent.
-
Amine Addition: Add the amine coupling partner.
-
Reaction: Seal the vessel and heat to 80-110°C for 4-24 hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.[2][14]
Sonogashira Coupling Protocol
This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkyne structures.[15][16]
Objective: To synthesize a C-4 or C-8 alkynyl-substituted quinoline derivative.
Materials:
-
4,8-Dibromo-2-(trifluoromethyl)quinoline (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (for traditional protocol)
-
Amine base (e.g., Triethylamine, Diisopropylamine, >2 eq), often used as solvent.
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Setup: Add the dibromoquinoline, palladium catalyst, and CuI (if used) to a flask under an inert atmosphere.
-
Solvent and Reagents: Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-24 hours.
-
Work-up: Once the reaction is complete, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the alkynylated product.[17]
Applications in Drug Discovery and Materials Science
The structural motifs accessible from 4,8-Dibromo-2-(trifluoromethyl)quinoline are highly relevant in modern drug discovery.
-
Kinase Inhibitors: The quinoline core is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors used in oncology. The CF₃ group can enhance binding to the ATP pocket of kinases, and derivatization at the C-4 and C-8 positions allows for the introduction of pharmacophores that can target specific regions of the enzyme, improving potency and selectivity.[2]
-
Antiproliferative Agents: Many substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines. The dibromo precursor allows for the creation of libraries of novel compounds for screening against cancer targets.
-
Antimicrobial and Antiviral Agents: The quinoline ring system is present in drugs targeting malaria, bacteria, and viruses.[2][18] This precursor serves as a starting point for developing new agents to combat infectious diseases.
-
Organic Electronics: Poly-aromatic systems derived from quinoline can have interesting photophysical properties, suggesting potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.[19]
Safety and Handling
4,8-Dibromo-2-(trifluoromethyl)quinoline is a chemical intermediate and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4,8-Dibromo-2-(trifluoromethyl)quinoline is a highly valuable and versatile building block for chemical synthesis. The combination of an electron-deficient, metabolically stable trifluoromethylquinoline core with two strategically placed, reactive bromine handles makes it an ideal starting material for constructing diverse and complex molecules. Its primary utility lies in its application to palladium-catalyzed cross-coupling reactions, which opens the door to novel derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this powerful chemical intermediate.
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Podyachev, S. N., et al. (2019). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([17][20][21]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 24(21), 3963. Available at: [Link]
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